molecular formula C8H6ClNS2 B1584741 4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole CAS No. 54679-16-2

4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole

Cat. No. B1584741
CAS RN: 54679-16-2
M. Wt: 215.7 g/mol
InChI Key: CGJJBHKYGNSTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole” is a chemical compound with the empirical formula C8H6ClNS2 and a molecular weight of 215.72 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string representation of this compound is ClCC1=CSC(C2=CC=CS2)=N1 . This provides a way to visualize the compound’s structure using chemical informatics software.

Scientific Research Applications

Metabolism in Rats

Bakke et al. (1981) studied the metabolism of 2-acetamido-4-(chloromethyl)thiazole in germfree and conventional rats. The study found that unlike conventional rats, germfree rats did not metabolize 2-acetamido-4-(chloromethyl)thiazole to the 4-(methylthiomethyl)-, 4-(methylsulfinylmethyl)-, and 4-(methylsulfonylmethyl) analogues. The paper proposes mechanisms for these metabolites' formation, involving biliary excretion of a mercapturic acid conjugate and an S-glucuronide conjugate. These conjugates are metabolized in the intestine to metabolites that are then reabsorbed, metabolized further, and finally excreted with urine (Bakke et al., 1981).

Synthetic Pathways and Derivatives

Synthesis of Heterobicycles

Brown et al. (1982) detailed the preparation of thienyl- and thiazolyl-pyrimidines with strongly basic side chains. The paper discusses the synthesis of various chloro compounds and their conversion by nucleophilic displacement into β-dimethylaminoethylamino and β-dimethylaminoethylthio derivatives. These compounds' activities as amplifiers of phleomycin are also reported (Brown, Cowden, & Strekowski, 1982).

Antiprotozoal Thiazoles

Verge & Roffey (1975) synthesized a series of 2-(5-nitro-2-thienyl)thiazoles with substituted methylamine side chains by halogen displacement on 4-chloromethylthiazole. The study identified 4-morpholinomethyl-2-(5-nitro-2-thienyl)thiazole as a moderately active compound against Trypanosoma cruzi and Trypanosoma rhodesiense in mice. The paper discusses the structural features necessary for activity and compares it with known active compounds (Verge & Roffey, 1975).

Molecular Structure and Quantum Chemical Studies

Molecular Structure Investigations

Zhang et al. (2018) synthesized and characterized compounds like 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas. The study employed various techniques including FT-IR, FT-Raman, multinuclear NMR, single-crystal X-ray diffraction, mass spectrometry, and elemental analyses. The paper emphasizes the analysis of intramolecular non-covalent interactions and intermolecular interactions in the crystal lattice, providing insights into the structural and electronic properties of these compounds (Zhang et al., 2018).

Quantum Chemical and Molecular Dynamics Simulation

Kaya et al. (2016) conducted a study to predict the corrosion inhibition performances of certain thiazole and thiadiazole derivatives against the corrosion of iron metal. The paper presents density functional theory calculations and molecular dynamics simulations, discussing quantum chemical parameters and their correlation with experimental inhibition efficiency. The study provides valuable theoretical data that align well with experimental results (Kaya et al., 2016).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-(chloromethyl)-2-thiophen-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS2/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJJBHKYGNSTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353041
Record name 4-(CHLOROMETHYL)-2-(2-THIENYL)-1,3-THIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54679-16-2
Record name 4-(CHLOROMETHYL)-2-(2-THIENYL)-1,3-THIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In substantially the same manner as in Reference Example 73, 2-(2-thienyl)-4-thiazolylmethanol was allowed to react with thionylchloride to give 4-chloromethyl-2-(2-thienyl)thiazole. The yield was 65%. Recrystallization from ethyl acetate-hexane gave colorless needles, mp 54-55° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole
Reactant of Route 3
4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole
Reactant of Route 4
Reactant of Route 4
4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole
Reactant of Route 5
4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole
Reactant of Route 6
Reactant of Route 6
4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.